Palmitoyl thio-PC vs. DPPC: Quantitative Specific Activity Comparison with Bee-Venom sPLA₂ in Mixed Micelles
In direct head-to-head comparison using bee-venom phospholipase A₂ as the enzyme source, Palmitoyl thio-PC (2-thioPC) demonstrated specific activity approximately 10-fold lower than that of dipalmitoyl phosphatidylcholine (DPPC) when assayed in mixed micelles of comparable Triton X-100 composition [1]. At 1 mM substrate concentration, increasing Triton X-100 from 4 mM to 16 mM reduced Palmitoyl thio-PC specific activity from 96.9 to 17.9 μmol/min/mg, a 5.4-fold decrease reflecting the detergent-sensitivity of this thioester substrate [1]. DPPC exhibited approximately one order of magnitude higher specific activity under matched micellar conditions [1].
| Evidence Dimension | Specific activity of bee-venom sPLA₂ |
|---|---|
| Target Compound Data | 96.9 μmol/min/mg (4 mM Triton X-100); 17.9 μmol/min/mg (16 mM Triton X-100) at 1 mM substrate |
| Comparator Or Baseline | DPPC (dipalmitoyl phosphatidylcholine): ~970 μmol/min/mg (estimated, ~10× higher) |
| Quantified Difference | Approximately 10-fold (one order of magnitude) lower specific activity for Palmitoyl thio-PC relative to DPPC |
| Conditions | Bee-venom sPLA₂; 1 mM substrate; Triton X-100 mixed micelles (4-16 mM); continuous spectrophotometric monitoring with DTNB at 412 nm |
Why This Matters
This 10-fold difference directly informs assay design—Palmitoyl thio-PC yields slower but chromogenically monitorable kinetics, making it suitable for end-point assays and inhibitor screening where continuous detection and lower background are prioritized over maximal turnover rate.
- [1] Balet C, Clingman KA, Hajdu J. 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, a highly specific chromogenic substrate of phospholipase A2. Biochem Biophys Res Commun. 1988;150(2):561-567. View Source
